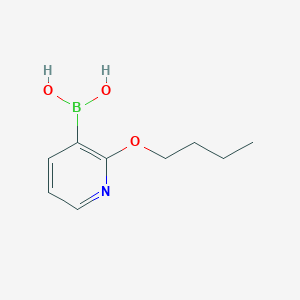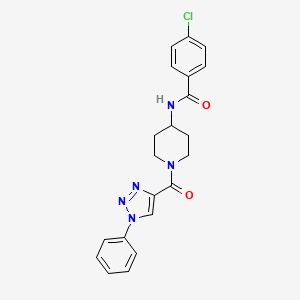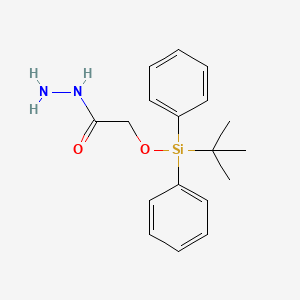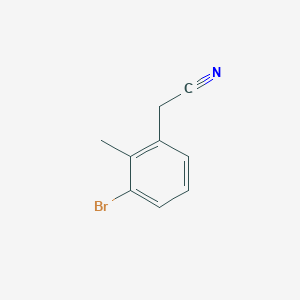
2-Butoxypyridin-3-boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxypyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO3 . It has a molecular weight of 195.03 and is commonly used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 2-Butoxypyridine-3-boronic acid, has been performed on a nanomole scale with high success rates . This synthesis was based on multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis
The InChI code for 2-Butoxypyridine-3-boronic acid is 1S/C9H14BNO3/c1-2-3-7-14-9-8 (10 (12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 .Chemical Reactions Analysis
Boronic acids, including 2-Butoxypyridine-3-boronic acid, have been found to exhibit robust anti-cancer properties in vitro and in vivo . They have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
2-Butoxypyridine-3-boronic acid is typically stored in a freezer .Wissenschaftliche Forschungsanwendungen
Anwendungen im Bereich der Sensorik
Boronsäuren, einschließlich 2-Butoxypyridin-3-boronsäure, finden zunehmend Verwendung in verschiedenen Forschungsbereichen, darunter auch die Sensorik . Sie können mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren, was zu ihrer Verwendung in verschiedenen sensorischen Anwendungen führt . Diese sensorischen Anwendungen können homogene Assays oder heterogene Detektion sein .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Sie können verwendet werden, um biologische Moleküle für Detektions- oder Trackingzwecke zu markieren .
Proteinmanipulation und -modifikation
Boronsäuren haben im Bereich der Interaktion mit Proteinen, deren Manipulation und Zellmarkierung an Bedeutung gewonnen . Sie können verwendet werden, um Proteine zu modifizieren oder ihre Funktionen zu manipulieren .
Trennungstechnologien
Boronsäuren, einschließlich this compound, können in Trennungstechnologien eingesetzt werden . Ihre Fähigkeit, an bestimmte Moleküle zu binden, kann genutzt werden, um diese Moleküle aus einer Mischung zu trennen .
Entwicklung von Therapeutika
Boronsäuren werden bei der Entwicklung von Therapeutika eingesetzt . Sie können verwendet werden, um neue Medikamente zu entwickeln und zu synthetisieren .
Kreuzkupplungsreaktionen
Borinsäuren, eine Unterklasse von Organoboranverbindungen einschließlich this compound, werden in Kreuzkupplungsreaktionen verwendet . Diese Reaktionen sind wichtig für die Synthese vieler organischer Verbindungen .
Katalyse
Borinsäuren können auch in der Katalyse eingesetzt werden . Sie können als Katalysatoren in verschiedenen chemischen Reaktionen fungieren und die Geschwindigkeit dieser Reaktionen erhöhen .
Materialwissenschaft
Borinsäuren werden in der Materialwissenschaft eingesetzt, einschließlich der Entwicklung von Polymer- oder Optoelektronikmaterialien . Sie können verwendet werden, um die Eigenschaften dieser Materialien zu modifizieren .
Wirkmechanismus
The mechanism of action of 2-Butoxypyridine-3-boronic acid is not well understood. However, it is believed to act as a boronate ester, which can form reversible covalent bonds with certain biological molecules, such as enzymes and proteins. This property makes it a useful tool for studying the function of these molecules in biological systems.
Biochemical and Physiological Effects:
2-Butoxypyridine-3-boronic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various biological processes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Butoxypyridine-3-boronic acid is its versatility in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, and its boronic acid group makes it a useful ligand in metal-catalyzed cross-coupling reactions. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it challenging to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 2-Butoxypyridine-3-boronic acid. One potential area of interest is the development of new anti-cancer drugs based on its anti-cancer properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields of research, such as materials science and catalysis.
Synthesemethoden
The synthesis of 2-Butoxypyridine-3-boronic acid involves the reaction of 2-bromo-3-pyridinecarboxylic acid with butylboronic acid in the presence of a palladium catalyst. This reaction is carried out in anhydrous conditions and under a nitrogen atmosphere. The resulting product is purified by column chromatography, and the yield is typically between 50-60%.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-butoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRJMXGAUGFKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)


![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388803.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)

![2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2388807.png)





![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)
